4-Nitro-3-(octanoyloxy)benzoic acid

説明

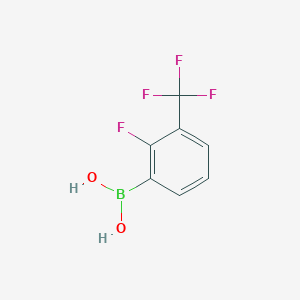

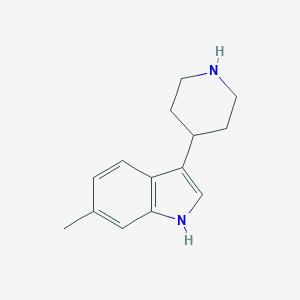

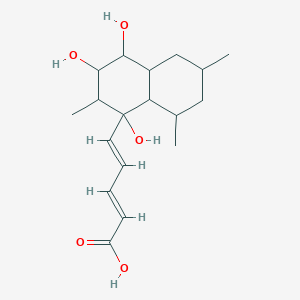

“4-Nitro-3-(octanoyloxy)benzoic acid”, also known as NOBA, is a chromogenic substrate for phospholipases such as PLA2 . It has the empirical formula C15H19NO6 and a molecular weight of 309.31 .

Molecular Structure Analysis

The molecular structure of “4-Nitro-3-(octanoyloxy)benzoic acid” consists of a benzoic acid core with a nitro group at the 4th position and an octanoyloxy group at the 3rd position . The exact 3D structure may be viewed using specialized software .

Chemical Reactions Analysis

“4-Nitro-3-(octanoyloxy)benzoic acid” is used to acrylate ε-amino groups of Lysine in order to immobilize phospholipase A2 in snake venom . More detailed information about its chemical reactions was not found in the available resources.

Physical And Chemical Properties Analysis

“4-Nitro-3-(octanoyloxy)benzoic acid” is a solid substance with a density of 1.2±0.1 g/cm³ . It has a boiling point of 476.9±40.0 °C at 760 mmHg . The compound has 7 hydrogen bond acceptors and 1 hydrogen bond donor .

科学的研究の応用

Photoluminescence in Lanthanide Coordination Compounds

A study by Sivakumar et al. (2010) explored the use of 4-benzyloxy benzoic acid derivatives (including a compound similar to 4-Nitro-3-(octanoyloxy)benzoic acid) in lanthanide coordination compounds. These compounds were used to test the influence of electron-releasing or electron-withdrawing substituents on photophysical properties. The study found that electron-releasing substituents improved the photoluminescence of Tb(3+) complexes, while electron-withdrawing groups decreased the overall sensitization efficiency of the Tb(3+)-centered luminescence (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Mesogenic Properties in Liquid Crystals

Weissflog et al. (1996) conducted research on benzoyloxybenzoic acids, similar to 4-Nitro-3-(octanoyloxy)benzoic acid, to observe their liquid crystalline behavior. They synthesized new benzoyloxybenzoic acids with terminal and lateral groups, noting liquid crystalline behavior at high temperatures (Weissflog, Dietzmann, Stützer, Drewello, Hoffmann, & Hartung, 1996).

Nitro-Hunsdiecker Reaction

Das et al. (2002) explored the nitrodecarboxylation of aromatic alpha, beta-unsaturated carboxylic acids and ring-activated benzoic acids, which includes compounds structurally related to 4-Nitro-3-(octanoyloxy)benzoic acid. This process involved using nitric acid and catalytic AIBN in MeCN, leading to the generation of nitrostyrenes and nitroarenes (Das, Sinha, & Roy, 2002).

Enzyme Activity Assay in Snake Venom

Holzer and Mackessy (1996) developed an endpoint assay for snake venom phospholipase A2 using 4-nitro-3-(octanoyloxy)benzoic acid. This assay is suitable for examining enzyme activity without the use of radioactive substrates or organic solvents, thus minimizing waste disposal concerns (Holzer & Mackessy, 1996).

Safety And Hazards

This compound is considered toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of accidental ingestion or inhalation, it is advised to seek immediate medical attention .

特性

IUPAC Name |

4-nitro-3-octanoyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-2-3-4-5-6-7-14(17)22-13-10-11(15(18)19)8-9-12(13)16(20)21/h8-10H,2-7H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCATWRTRISVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602602 | |

| Record name | 4-Nitro-3-(octanoyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-3-(octanoyloxy)benzoic acid | |

CAS RN |

55894-52-5 | |

| Record name | 4-Nitro-3-(octanoyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate](/img/structure/B124794.png)

![6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B124798.png)

![(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid](/img/structure/B124812.png)